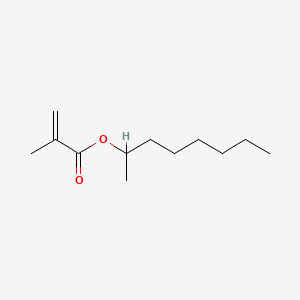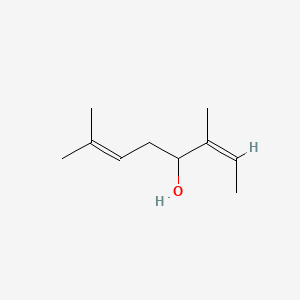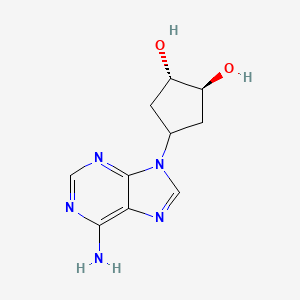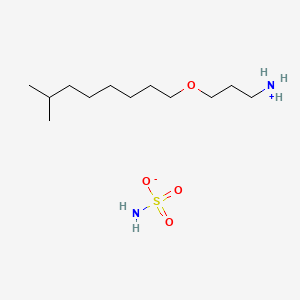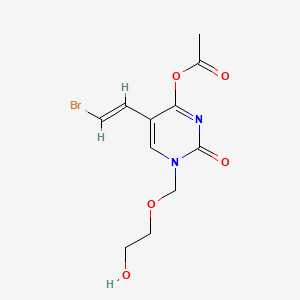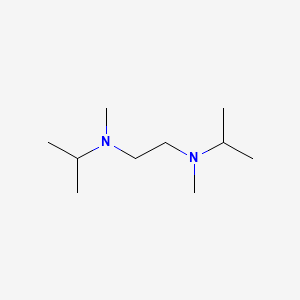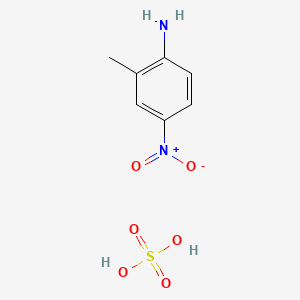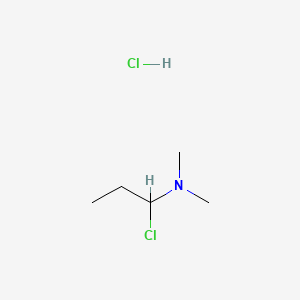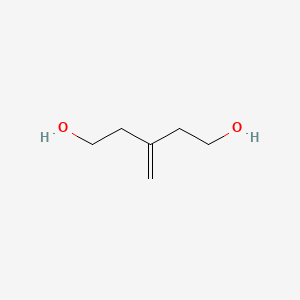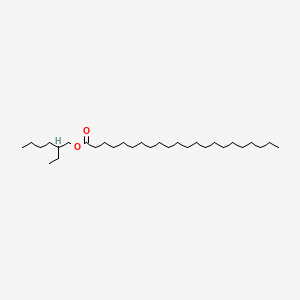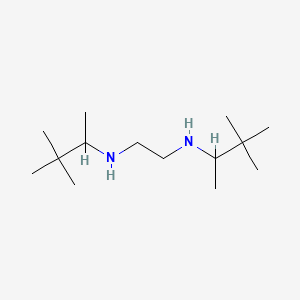
N,N'-Bis(3,3-dimethyl-2-butyl)-ethylenediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis(3,3-dimethyl-2-butyl)-ethylenediamine: is an organic compound with a complex structure, characterized by the presence of two 3,3-dimethyl-2-butyl groups attached to an ethylenediamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(3,3-dimethyl-2-butyl)-ethylenediamine typically involves the reaction of ethylenediamine with 3,3-dimethyl-2-butyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
On an industrial scale, the production of N,N’-Bis(3,3-dimethyl-2-butyl)-ethylenediamine may involve continuous flow processes to ensure consistent quality and efficiency. The use of automated reactors and real-time monitoring systems helps in maintaining the desired reaction conditions and minimizing the formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Bis(3,3-dimethyl-2-butyl)-ethylenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halides, sulfonates; reactions are facilitated by bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Amine oxides
Reduction: Secondary amines
Substitution: Various substituted ethylenediamine derivatives
Wissenschaftliche Forschungsanwendungen
N,N’-Bis(3,3-dimethyl-2-butyl)-ethylenediamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: Investigated for its potential role in modulating biological pathways, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating certain diseases, particularly those involving abnormal cell signaling pathways.
Wirkmechanismus
The mechanism of action of N,N’-Bis(3,3-dimethyl-2-butyl)-ethylenediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and modulating various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the overall metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-Bis(3,3-dimethylbutan-2-yl)hexane-1,6-diamine
- N,N’-Bis(3,3-dimethyl-2-butyl)-propylenediamine
- N,N’-Bis(3,3-dimethyl-2-butyl)-butylenediamine
Uniqueness
N,N’-Bis(3,3-dimethyl-2-butyl)-ethylenediamine stands out due to its specific structural configuration, which imparts unique chemical properties. Its ability to form stable complexes with transition metals and its potential biological activity make it a valuable compound for various applications. Compared to similar compounds, it may offer enhanced stability, reactivity, and selectivity in chemical reactions.
Eigenschaften
CAS-Nummer |
93761-28-5 |
|---|---|
Molekularformel |
C14H32N2 |
Molekulargewicht |
228.42 g/mol |
IUPAC-Name |
N,N'-bis(3,3-dimethylbutan-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C14H32N2/c1-11(13(3,4)5)15-9-10-16-12(2)14(6,7)8/h11-12,15-16H,9-10H2,1-8H3 |
InChI-Schlüssel |
AOCQHKZHPHCRTK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C)(C)C)NCCNC(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


